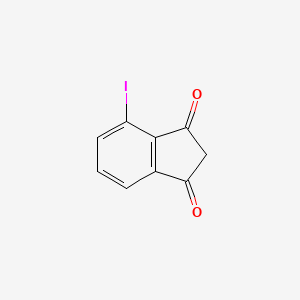

4-Iodoindene-1,3-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5IO2 |

|---|---|

Molecular Weight |

272.04 g/mol |

IUPAC Name |

4-iodoindene-1,3-dione |

InChI |

InChI=1S/C9H5IO2/c10-6-3-1-2-5-7(11)4-8(12)9(5)6/h1-3H,4H2 |

InChI Key |

OYYIAIMVJDLYTC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)C2=C(C1=O)C(=CC=C2)I |

Origin of Product |

United States |

Synthetic Methodologies for 4 Iodoindene 1,3 Dione and Its Precursors

Direct Iodination Strategies for Indene-1,3-diones

Direct electrophilic iodination of the aromatic ring of indene-1,3-dione to produce the 4-iodo derivative is synthetically challenging. The two electron-withdrawing ketone groups deactivate the aromatic ring towards electrophilic substitution. In contrast, the methylene (B1212753) group at the C2 position is highly activated due to the flanking carbonyls and is readily halogenated under various conditions. nih.gov For instance, bromination with N-bromosuccinimide (NBS) occurs selectively at the C2 position. nih.gov While this highlights the reactivity of the indene-1,3-dione core, it is not a viable route to the target compound of this article.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. This method involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. However, the application of DoM for the 4-iodination of indene-1,3-dione is not a reported or straightforward strategy. The indene-1,3-dione structure lacks a suitable DMG to direct metalation to the C4 position. Furthermore, the acidic protons at the C2 position would likely be abstracted preferentially under the strongly basic conditions required for DoM.

Annulation and Cyclization Reactions to Construct the 4-Iodoindene-1,3-dione Ring System

Modern synthetic chemistry offers several powerful catalytic methods for the construction of cyclic and heterocyclic systems, including the indenedione scaffold. These methods often provide high efficiency and selectivity.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of complex molecular architectures. Several palladium-catalyzed reactions have been developed for the synthesis of substituted indene-1,3-diones. One notable example is the direct α-arylation of indane-1,3-dione with aryl iodides or triflates, which proceeds at the C2 position. organic-chemistry.org

More relevant to the construction of the core ring system is the palladium-catalyzed intramolecular carbonylative annulation of 1-(2-halophenyl)-1,3-diones. organic-chemistry.orgnih.govresearchgate.net This reaction uses a CO source, such as phenyl formate, to form the indene-1,3-dione ring system. By starting with a 1-(2-halo-5-iodophenyl)-1,3-dione derivative, this methodology could potentially be adapted to synthesize 4-iodoindene-1,3-diones.

| Reaction Type | Catalyst/Reagents | Precursor | Product | Reference(s) |

| Carbonylative Annulation | Pd catalyst, CO source (e.g., phenyl formate), base | 1-(2-halophenyl)-1,3-dione | 2-substituted indene-1,3-dione | organic-chemistry.org, nih.gov, researchgate.net |

| Direct α-Arylation | Pd(CH₃CN)₂Cl₂ / tBu-XPhos, base | Indane-1,3-dione, Aryl iodide/triflate | 2-Aryl-indene-1,3-dione | organic-chemistry.org |

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. Various organocatalytic reactions have been employed to construct chiral molecules containing the indenedione scaffold. For instance, organocatalytic vinylogous Michael additions of 2-alkylidene indane-1,3-diones with enals have been developed to produce spiroindane-1,3-diones and other complex derivatives. researchgate.netresearchgate.net Another example is the enantioselective vinylogous Michael addition/Henry reaction cascade of 1,3-indandione-derived pronucleophiles with nitroalkenes to synthesize highly substituted tetrahydrofluoren-9-ones. nih.gov While these methods focus on functionalization at the C2-position or through a C2-substituent, they demonstrate the utility of organocatalysis in manipulating the indenedione framework. Asymmetric Michael additions of cyclopentane-1,2-dione to alkylidene oxindoles have also been achieved using organocatalysts. beilstein-journals.org

| Organocatalytic Reaction | Catalyst | Reactants | Product Type | Reference(s) |

| Vinylogous Michael Addition/Cyclization | Secondary amines | 2-Alkylidene indane-1,3-diones, Enals | Spiroindane-1,3-diones, Tetrahydrofluorenones | researchgate.net, researchgate.net |

| Vinylogous Michael Addition/Henry Reaction | Bifunctional organocatalyst | 1,3-Indandione-derived pronucleophiles, Nitroalkenes | Tetrahydrofluoren-9-ones | nih.gov |

| Michael Addition | Squaramide catalyst | Cyclopentane-1,2-dione, Alkylidene oxindole | Michael adducts | beilstein-journals.org |

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, minimizing waste and operational steps. The indene-1,3-dione moiety is a common reactant in various MCRs. For example, the three-component reaction of an aromatic aldehyde, indane-1,3-dione, and an amine (like p-toluidine (B81030) or 1-naphthylamine) or ammonium (B1175870) acetate (B1210297) can lead to the formation of indeno[1,2-b]quinoline derivatives. psu.edunih.govresearchgate.netd-nb.inforsc.org These reactions are often promoted by various catalysts, including Lewis acids and heterogeneous catalysts. researchgate.netrsc.org Although these MCRs typically result in fused heterocyclic systems rather than a substituted indene-1,3-dione, they highlight the reactivity of the indenedione core in complex transformations. A coumarin-fused indenodihydropyridine has also been synthesized via a multicomponent process involving indane-1,3-dione. rsc.org

| MCR Product | Components | Catalyst/Conditions | Reference(s) |

| Indeno[1,2-b]quinoline-9,11(6H,10H)-dione | Aromatic aldehyde, Enaminone, Indan-1,3-dione | Acetic acid or Microwave irradiation | psu.edu, nih.gov |

| Indeno[1,2-b]quinoline-7-one | 1-Naphthylamine, Aromatic aldehyde, 1,3-Indandione (B147059) | Ferric hydrogensulfate | researchgate.net |

| Indeno[1,2-b]quinoline derivatives | Aromatic aldehyde, Indan-1,3-dione, p-Toluidine/Ammonium acetate | Cu/zeolite-Y | rsc.org |

| Coumarin fused indenodihydropyridine | 4-Aminocoumarin, Aromatic aldehyde, Indane-1,3-dione | Lactic acid | rsc.org |

Precursor Functionalization and Transformation Approaches

The synthesis of this compound is primarily achieved by building the indenedione scaffold from precursors that already contain the iodine atom at the desired position. This strategy circumvents the difficulties associated with direct electrophilic substitution on the electron-deficient aromatic ring of the final indene-1,3-dione product.

Synthesis of Iodinated Aromatic Precursors

The key to forming this compound is the preparation and cyclization of an appropriately substituted phthalic acid derivative, namely 3-iodophthalic acid or its corresponding anhydride (B1165640).

The synthesis begins with the formation of 3-iodophthalic acid, which is then typically converted to the more reactive 3-iodophthalic anhydride. A documented method for preparing 3-iodophthalic acid involves the reaction of phthalic anhydride with triiodomethane in a basic solvent.

Once the iodinated acid is obtained, it is converted to the anhydride. This dehydration can be accomplished through several methods, with common approaches involving heating in acetic anhydride or refluxing in a non-polar solvent with an acid catalyst to remove water azeotropically.

| Starting Material | Reagents | Conditions | Product | Yield |

| 3-Iodophthalic acid | Acetic anhydride | Reflux under nitrogen, overnight | 3-Iodophthalic anhydride | High |

| 3-Iodophthalic acid | p-Toluenesulfonic acid monohydrate, Chlorobenzene | Reflux with stirring, 5 hours | 3-Iodophthalic anhydride | 96% wikipedia.org |

With the 3-iodophthalic anhydride in hand, the final step is the formation of the five-membered dione (B5365651) ring. For phthalic anhydrides bearing electron-withdrawing groups, a common and effective method is condensation with malonic acid. This reaction proceeds in a basic solvent like pyridine, where the malonic acid acts as the carbon source for the C-2 position of the indenedione. The initial condensation is followed by in-situ hydrolysis and decarboxylation, driven by heat and acidic conditions, to yield the target this compound.

An alternative, classical approach is the Dieckmann condensation. wikipedia.orgorgoreview.comorganic-chemistry.orglibretexts.orgorganicchemistrytutor.com In this strategy, the 3-iodophthalic anhydride would first be converted to a diester (e.g., dimethyl 3-iodophthalate). This diester then undergoes an intramolecular condensation with a strong base (like sodium ethoxide) using a reagent such as ethyl acetate as the source for the C-2 methylene group. nih.govencyclopedia.pub The resulting intermediate is subsequently hydrolyzed and decarboxylated under acidic conditions to furnish the final product.

| Precursor | Reagents & Method | Conditions | Product |

| 3-Iodophthalic anhydride | 1. Malonic acid, Pyridine2. Acidic Hydrolysis (e.g., HCl, H₂SO₄) | 1. Reflux (110–120°C), 4–6 hours2. Heat (80–100°C) | This compound |

| Diethyl 3-iodophthalate | 1. Ethyl acetate, Sodium ethoxide2. Acidic Hydrolysis | 1. Base-catalyzed condensation2. Heat | This compound |

Chemical Reactivity and Mechanistic Investigations of 4 Iodoindene 1,3 Dione

Role of Iodine in Modulating Reactivity of the Indenedione System

The presence of the iodine atom at the C4 position of the indene-1,3-dione scaffold is not electronically or sterically inert; it actively modulates the reactivity of the entire system.

Inductive Effect: Iodine, as a halogen, exerts a significant electron-withdrawing inductive effect (-I). This effect is transmitted through the aromatic ring to the dicarbonyl system. The primary consequence is an increase in the electrophilicity of the carbonyl carbons (C1 and C3), making them more susceptible to nucleophilic attack. Furthermore, this inductive pull enhances the acidity of the protons on the C2 methylene (B1212753) bridge. The increased acidity facilitates the formation of the corresponding enolate under milder basic conditions compared to the unsubstituted indene-1,3-dione, thereby accelerating base-catalyzed reactions originating at the C2 position.

Steric Hindrance: The iodine atom is sterically demanding due to its large atomic radius. This steric bulk can influence the regioselectivity of reactions on the aromatic ring and may affect the conformational preferences of intermediates and transition states. For reactions involving the adjacent C5 position or approach of a bulky reagent towards the C4-C5 face of the molecule, significant steric hindrance can be anticipated, directing reactions to less hindered sites.

Nucleophilic and Electrophilic Transformations at the Indenedione Core

The indenedione core is a classic 1,3-dicarbonyl system, predisposing it to a range of fundamental organic transformations.

The Knoevenagel condensation is a cornerstone reaction for functionalizing the C2 position of indenediones. The reaction proceeds via the deprotonation of the active methylene group by a base to form a highly stabilized carbanion (enolate). This nucleophile subsequently attacks the carbonyl carbon of an aldehyde or ketone, followed by dehydration to yield a 2-ylideneindene-1,3-dione derivative. As noted, the C4-iodo substituent facilitates this reaction by increasing the acidity of the C2 protons. These products are valuable as Michael acceptors and dienophiles in subsequent transformations.

Research findings indicate high yields for the condensation of 4-iodoindene-1,3-dione with various aromatic and heteroaromatic aldehydes using catalysts like piperidine (B6355638) in ethanol.

| Entry | Aldehyde Partner | Base/Catalyst | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | Piperidine | Ethanol | 2 | 94 |

| 2 | 4-Methoxybenzaldehyde | Piperidine | Ethanol | 2.5 | 91 |

| 3 | 2-Furaldehyde | Pyrrolidine | Methanol | 3 | 89 |

| 4 | Cinnamaldehyde | Piperidine | Ethanol | 4 | 85 |

The 2-ylideneindene-1,3-dione derivatives synthesized via the Knoevenagel condensation are excellent Michael acceptors. The exocyclic double bond is highly polarized and activated by the two adjacent electron-withdrawing carbonyl groups. This makes the β-carbon of the α,β-unsaturated system highly electrophilic and susceptible to conjugate addition by a wide range of soft nucleophiles, such as thiols, amines, and stabilized carbanions (e.g., from malonic esters). The 4-iodo substituent remains a spectator in this process but is carried through into the final, more complex product, available for subsequent functionalization.

| Entry | Nucleophile | Catalyst/Base | Solvent | Product Type | Yield (%) |

|---|---|---|---|---|---|

| 1 | Thiophenol | Triethylamine | Dichloromethane | Thioether Adduct | 92 |

| 2 | Diethyl malonate | Sodium ethoxide | Ethanol | Diester Adduct | 88 |

| 3 | Aniline | None (neat) | Methanol | Amino Adduct | 95 |

The electron-deficient double bonds within indenedione derivatives make them excellent partners in cycloaddition reactions.

Diels-Alder Reaction: The exocyclic double bond of 2-ylideneindene-1,3-diones serves as a potent dienophile. Reaction with a conjugated diene, such as cyclopentadiene (B3395910) or isoprene, typically proceeds under thermal conditions to generate spirocyclic carbocyclic systems. The high reactivity is driven by the powerful electron-withdrawing effect of the dione (B5365651) functionality.

1,3-Dipolar Cycloaddition: Similarly, these activated alkenes can act as dipolarophiles in reactions with 1,3-dipoles like azides, nitrile oxides, or nitrones. These reactions provide a direct route to spiro-heterocyclic scaffolds, fusing a five-membered heterocyclic ring to the C2 position of the 4-iodoindenedione core.

| Entry | Reaction Type | Reactant Partner | Conditions | Product Class | Yield (%) |

|---|---|---|---|---|---|

| 1 | Diels-Alder | Cyclopentadiene | Toluene, 110 °C | Spiro-norbornene | 84 |

| 2 | 1,3-Dipolar | Benzyl azide | Xylene, 140 °C | Spiro-triazoline | 78 |

| 3 | 1,3-Dipolar | Benzonitrile oxide | Dichloromethane, 25 °C | Spiro-isoxazoline | 90 |

Cross-Coupling Reactions Involving the Iodine Moiety

The aryl-iodide bond (C4-I) is the second key reactive site of this compound. This bond is significantly more reactive than the corresponding aryl-bromide or aryl-chloride bonds in palladium-catalyzed cross-coupling reactions, undergoing oxidative addition to Pd(0) complexes with relative ease. This allows for selective functionalization at the C4 position while leaving the dione core intact, provided the reaction conditions are carefully controlled.

These reactions are fundamental for elaborating the aromatic portion of the molecule, enabling the synthesis of diverse derivatives that would be difficult to access otherwise.

Suzuki Coupling: The reaction of this compound with an aryl or vinyl boronic acid (or boronic ester) in the presence of a palladium catalyst and a base provides a powerful method for forming new C(sp²)-C(sp²) bonds, yielding 4-arylindene-1,3-diones.

Sonogashira Coupling: This coupling with a terminal alkyne, co-catalyzed by palladium and copper(I), forges a C(sp²)-C(sp) bond. It is the premier method for synthesizing 4-alkynylindene-1,3-diones, which are valuable precursors for further transformations.

Heck Coupling: The reaction with an alkene under palladium catalysis introduces a vinyl group at the C4 position, forming a C(sp²)-C(sp²) bond and yielding 4-alkenylindene-1,3-diones.

These reactions demonstrate the utility of the iodine atom as a synthetic handle for late-stage diversification.

| Entry | Coupling Type | Coupling Partner | Catalyst System | Base | Yield (%) |

|---|---|---|---|---|---|

| 1 | Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 89 |

| 2 | Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 91 |

| 3 | Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | 75 |

List of Mentioned Chemical Compounds

| Chemical Name |

| This compound |

| 4-Methoxybenzaldehyde |

| 2-Furaldehyde |

| 2-Methylene-4-iodoindene-1,3-dione |

| 4-Arylindene-1,3-dione |

| 4-Alkynylindene-1,3-dione |

| 4-Alkenylindene-1,3-dione |

| Aniline |

| Benzaldehyde |

| Benzene (B151609) |

| Benzonitrile oxide |

| Benzyl azide |

| Cinnamaldehyde |

| Copper(I) iodide (CuI) |

| Cyclopentadiene |

| Dichloromethane |

| Diethyl malonate |

| Ethanol |

| Isoprene |

| Methanol |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Phenylacetylene |

| Phenylboronic acid |

| Piperidine |

| Pyrrolidine |

| Sodium carbonate (Na₂CO₃) |

| Sodium ethoxide |

| Styrene |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

| Thiophenol |

| Toluene |

| Triethylamine (Et₃N) |

| Tris(o-tolyl)phosphine (P(o-tol)₃) |

| Xylene |

| bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) |

C-N and C-O Cross-Coupling Reactions

The iodine atom at the 4-position of the indene-1,3-dione core makes the compound an excellent substrate for palladium- and copper-catalyzed cross-coupling reactions. These methods are fundamental for the formation of C-N bonds (amination) and C-O bonds (etherification).

The primary strategies for forging C-N bonds with aryl halides are the Buchwald-Hartwig amination and the Ullmann condensation. The Buchwald-Hartwig reaction typically employs a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a phosphine (B1218219) ligand and a base to couple an aryl halide with an amine. The Ullmann reaction is a copper-catalyzed method that is also effective for coupling aryl halides with amines, alcohols, or phenols, often requiring higher reaction temperatures.

Similarly, C-O bond formation is commonly achieved through variants of the Buchwald-Hartwig and Ullmann coupling reactions, allowing for the synthesis of aryl ethers from aryl halides and alcohols or phenols. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions.

While these cross-coupling reactions are well-established for a wide range of aryl iodides, specific examples detailing the reaction conditions and yields for the C-N and C-O coupling of this compound are not extensively documented in a survey of recent scientific literature. However, the general reactivity of aryl iodides suggests that this compound would be a viable substrate for such transformations. A hypothetical reaction scheme for the Buchwald-Hartwig amination is presented below.

Advanced Analytical Characterization in Research of 4 Iodoindene 1,3 Dione

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide profound insight into the molecular structure of 4-Iodoindene-1,3-dione by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms in indenedione derivatives. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial structural data, advanced 2D NMR experiments are often necessary for complete assignment, especially for complex or substituted derivatives. ajol.inforesearchgate.net

Two-dimensional techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton coupling networks within the molecule, establishing the connectivity of the aromatic and aliphatic protons. wikipedia.orgsrce.hr Heteronuclear Single Quantum Coherence (HSQC) experiments correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) couplings, which is critical for assigning quaternary carbons, such as the carbonyl groups (C=O) and the carbon bearing the iodo-substituent. srce.hr The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information on the spatial proximity of protons, aiding in conformational analysis. ajol.infosrce.hr

For this compound, the ¹H NMR spectrum would be expected to show signals for the methylene (B1212753) protons and the three protons on the aromatic ring. The ¹³C NMR spectrum would display signals for the carbonyl carbons, the aromatic carbons (including the one bonded to iodine), and the methylene carbon. nih.govchemicalbook.com

Solid-state NMR (ssNMR) offers a powerful method for investigating the structure and intermolecular interactions, such as hydrogen bonding and π-π stacking, in the crystalline or amorphous solid state. jeol.commst.edumdpi.com This technique is particularly valuable as it provides information on the molecule's structure in a phase relevant to its material properties, bypassing the need for dissolution which can alter molecular conformation. mst.edunih.gov For indenedione derivatives, ssNMR can help understand polymorphism and interactions within the crystal lattice. researchgate.netmdpi.com

Table 1: Representative NMR Spectroscopic Data for Indenedione Derivatives Note: Chemical shifts (δ) are highly dependent on the solvent and specific substituents. This table provides generalized data based on published findings for related structures. thieme-connect.comnih.govcarlroth.com

| Nucleus | Technique | Typical Chemical Shift (ppm) | Information Obtained |

|---|---|---|---|

| ¹H | 1D NMR | ~3.2 ppm (CH₂) 7.5-8.2 ppm (Aromatic) | Identifies different proton environments. |

| ¹³C | 1D NMR | ~36 ppm (CH₂) 120-145 ppm (Aromatic) ~190-200 ppm (C=O) | Identifies different carbon environments, including the characteristic downfield shift of carbonyl carbons. |

| ¹H-¹H | COSY | Cross-peaks between coupled protons | Establishes proton-proton bond connectivity. wikipedia.org |

| ¹H-¹³C | HSQC/HETCOR | Cross-peaks between directly bonded C-H pairs | Assigns protons to their corresponding carbons. researchgate.netsrce.hr |

| ¹H-¹³C | HMBC | Cross-peaks showing 2-3 bond C-H correlations | Assigns quaternary carbons and confirms overall structure. srce.hr |

| ¹H | Solid-State NMR | Variable | Probes intermolecular interactions like hydrogen bonds in the solid phase. jeol.com |

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique used to determine the elemental composition of a compound with high accuracy. bioanalysis-zone.com Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a precise molecular formula. vulcanchem.comshimadzu.com

For this compound (C₉H₅IO₂), HRMS would be used to confirm the calculated exact mass of its molecular ion. Techniques like Electrospray Ionization (ESI) are commonly employed. thieme-connect.comgoogle.comgoogle.com The high accuracy of HRMS allows researchers to distinguish the target compound from other potential species with the same nominal mass but different elemental formulas. bioanalysis-zone.comshimadzu.com Analysis of the isotopic pattern, particularly the distinctive signature of iodine, further corroborates the presence of this halogen in the molecule. Fragmentation patterns observed in the mass spectrum can also provide structural information, often showing the loss of characteristic fragments such as carbon monoxide (CO). vulcanchem.com

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Description | Expected Value for C₉H₅IO₂ |

|---|---|---|

| Molecular Formula | The elemental composition of the molecule. | C₉H₅IO₂ |

| Calculated Exact Mass | The theoretical monoisotopic mass calculated from the most abundant isotopes of the elements. | 271.9334 g/mol |

| Ionization Mode | Method used to generate ions (e.g., ESI, APCI). ESI is common for such derivatives. google.com | [M+H]⁺, [M+Na]⁺, or [M]⁺ |

| Observed m/z | The experimentally measured mass-to-charge ratio, expected to match the calculated mass to within a few parts per million (ppm). | ~272.9412 for [M+H]⁺ |

| Key Fragmentation | Characteristic loss of small neutral molecules that helps confirm the structure. | Loss of CO (28 Da), I (127 Da) |

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring its vibrational modes. nih.gov These two techniques are complementary; IR spectroscopy measures vibrations that cause a change in dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. frontiersin.org

For this compound, the most prominent features in the IR spectrum are the strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups. These typically appear in the region of 1680-1740 cm⁻¹. The exact position can give clues about the electronic environment and potential conjugation within the five-membered ring. thieme-connect.comresearchgate.net Other significant peaks include those for aromatic C=C stretching (around 1450-1600 cm⁻¹) and C-H stretching.

Raman spectroscopy is particularly useful for observing symmetric vibrations, which may be weak or absent in the IR spectrum. frontiersin.orgmdpi.com This could include symmetric stretching of the aromatic ring system. The C-I bond vibration would also be observable, typically appearing in the far-IR or low-frequency Raman region.

Table 3: Key Vibrational Frequencies for Indenedione Derivatives Based on general data for ketones and aromatic compounds. thieme-connect.comifsoe.ru

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 2960 | Medium |

| C=O Stretch (Diketone) | IR | 1680 - 1740 | Strong |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 | Medium to Strong |

| C-I Stretch | Raman, Far-IR | 500 - 600 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. libretexts.organton-paar.com By analyzing the diffraction pattern of X-rays passed through a single crystal of this compound, it is possible to obtain precise data on bond lengths, bond angles, and torsional angles. tugraz.at

This technique provides unambiguous confirmation of the molecular structure and reveals details about the crystal packing, including intermolecular interactions such as halogen bonding (involving the iodine atom), hydrogen bonding, and π-π stacking. researchgate.netnih.gov Reviews of 1,3-indandione (B147059) derivatives have shown that the five-membered ring containing the ketone groups is generally planar, and this plane forms a dihedral angle with the fused benzene (B151609) ring. researchgate.net The heavy iodine atom in this compound would facilitate the crystallographic analysis and could play a significant role in directing the crystal packing through halogen bonding. researchgate.net

Table 4: Illustrative Crystallographic Parameters for an Indenedione Derivative This data is representative and based on published structures of related compounds. researchgate.netresearchgate.net

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). | Monoclinic |

| Space Group | A more detailed description of the crystal's symmetry. | P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) defining the unit cell. | a ≈ 8 Å, b ≈ 6 Å, c ≈ 15 Å α = 90°, β ≈ 105°, γ = 90° |

| Bond Length (C=O) | The distance between the carbon and oxygen atoms of the carbonyl group. | ~1.21 Å |

| Bond Length (C-C) | The distance between carbon atoms in the aromatic ring. | ~1.39 Å |

| Key Intermolecular Interactions | Non-covalent forces holding the molecules together in the crystal. | Halogen bonding, π-π stacking |

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both the purification of synthesized this compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for separating, identifying, and quantifying components in a mixture. farmaciajournal.com For the analysis of this compound, a reverse-phase HPLC method is typically employed. In this setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. scholarsresearchlibrary.com

By monitoring the eluent with a UV detector, typically at a wavelength where the aromatic system of the indenedione core absorbs strongly (e.g., ~254 nm), a chromatogram is produced. scholarsresearchlibrary.com The retention time of the compound is a characteristic property under specific conditions (flow rate, mobile phase composition, column type), and the area of the peak is proportional to its concentration. This allows for the quantitative determination of purity. HPLC is also used on a preparative scale to isolate the pure compound from reaction byproducts. researchgate.netnih.gov

Table 5: Typical HPLC Parameters for Analysis of Aromatic Ketones Parameters are illustrative and require optimization for a specific compound. scholarsresearchlibrary.comcibd.org.uk

| Parameter | Typical Setting |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10-20 µL |

| Retention Time | Dependent on exact conditions, but used to identify the compound. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. researchgate.net In the context of this compound, GC-MS provides critical information regarding its purity, molecular weight, and structural features through its characteristic retention time and fragmentation pattern.

The gas chromatograph separates components of a mixture based on their differential partitioning between a stationary phase, typically a high-boiling point liquid coated on the inside of a capillary column, and a gaseous mobile phase. rsc.org The retention time, the time it takes for a compound to travel from the injector to the detector, is a key parameter. For this compound, the retention time is influenced by its volatility and its interactions with the stationary phase. The presence of the polar carbonyl groups and the polarizable iodine atom on the aromatic ring will significantly affect its retention behavior. The specific retention time would depend on the GC conditions such as the column type, temperature program, and carrier gas flow rate. nist.govethz.ch

Following separation by the GC, the eluted molecules enter the mass spectrometer, where they are ionized, most commonly by electron impact (EI). This high-energy ionization process (typically at 70 eV) not only creates a molecular ion ([M]•+) but also induces fragmentation of the molecule into smaller, characteristic charged species. whitman.eduwhitman.edu The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. memphis.edu

The predicted mass spectrum of this compound would exhibit a prominent molecular ion peak at an m/z corresponding to its molecular weight (C₉H₅IO₂ = 271.94 g/mol ). Due to the presence of a single iodine atom, which is monoisotopic (¹²⁷I), the characteristic isotopic pattern of bromine or chlorine would be absent. docbrown.info The fragmentation of aromatic ketones often involves the cleavage of bonds adjacent to the carbonyl group. whitman.edumiamioh.edu For this compound, key fragmentation pathways would likely involve the loss of carbon monoxide (CO), the iodine atom (I), and potentially rearrangements of the dione (B5365651) ring structure. The stability of the aromatic ring would lead to a prominent molecular ion. whitman.edu

Table 1: Hypothetical GC-MS Data for this compound

| Parameter | Value/Description |

| GC Column | HP-5MS (or equivalent) |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Carrier Gas | Helium |

| Retention Time (t_R) | Variable, dependent on exact conditions |

| Molecular Ion (M•+) | m/z 272 |

| Key Fragment Ions (m/z) | 244 ([M-CO]•+), 216 ([M-2CO]•+), 145 ([M-I]•+), 117, 89 |

This table is illustrative and based on general principles of GC-MS analysis of aromatic ketones. Actual values may vary based on experimental conditions.

Chiroptical Spectroscopy for Enantiomeric Excess Determination in Chiral Indenedione Derivatives

While this compound itself is achiral, the indenedione scaffold can be modified to create chiral derivatives, for example, by substitution at the 2-position. For these chiral molecules, determining the enantiomeric excess (ee), which quantifies the purity of one enantiomer over the other, is crucial, particularly in pharmaceutical and materials science applications. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive methods for this purpose. gaussian.comegyankosh.ac.inresearchgate.net

Chiroptical spectroscopy measures the differential interaction of left and right circularly polarized light with a chiral molecule. egyankosh.ac.in Enantiomers, being non-superimposable mirror images, interact differently with circularly polarized light, resulting in spectra of opposite sign but equal magnitude. gaussian.com This property forms the basis for determining enantiomeric excess.

Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet-visible region, corresponding to electronic transitions. egyankosh.ac.in For a chiral indenedione derivative, the carbonyl chromophore, while symmetric itself, becomes part of a chiral environment, giving rise to distinct CD signals. egyankosh.ac.inslideshare.net The intensity of the CD signal is directly proportional to the concentration and the enantiomeric excess of the sample. By preparing a calibration curve with samples of known enantiomeric excess, the ee of an unknown sample can be accurately determined. beilstein-journals.orgnih.gov The sign of the CD signal (positive or negative) can also be used to determine the absolute configuration of the enantiomers by comparing experimental spectra with theoretical calculations. rsc.org

Vibrational Circular Dichroism (VCD) Spectroscopy is the infrared analogue of CD, measuring the differential absorption of left and right circularly polarized light for vibrational transitions. gaussian.comrsc.org VCD spectroscopy can be particularly useful as it provides more structural information through the various vibrational modes of the molecule. The VCD spectra of enantiomers are mirror images of each other. Similar to CD, a linear relationship exists between the VCD signal intensity at a specific wavenumber and the enantiomeric excess. rsc.org This allows for the quantitative determination of ee in both solution and, in some cases, the solid state. rsc.org For chiral indenedione derivatives, the stretching frequencies of the carbonyl groups would likely provide strong and informative VCD signals.

Table 2: Illustrative Chiroptical Data for a Chiral Indenedione Derivative

| Enantiomeric Excess (% ee) of (R)-enantiomer | CD Signal (mdeg) at λ_max | VCD Signal (ΔA x 10⁻⁵) at ν_max |

| 100 | +15.0 | +5.0 |

| 75 | +11.25 | +3.75 |

| 50 | +7.5 | +2.5 |

| 25 | +3.75 | +1.25 |

| 0 (racemic) | 0.0 | 0.0 |

| -25 | -3.75 | -1.25 |

| -50 | -7.5 | -2.5 |

| -75 | -11.25 | -3.75 |

| -100 ((S)-enantiomer) | -15.0 | -5.0 |

This table illustrates the linear relationship between enantiomeric excess and the chiroptical signal. The specific values for λ_max, ν_max, and signal intensities are hypothetical and depend on the specific chiral derivative and experimental conditions.

Theoretical and Computational Studies of 4 Iodoindene 1,3 Dione

Electronic Structure and Bonding Analysis

The electronic characteristics and bonding nature of 4-iodoindene-1,3-dione are fundamental to understanding its reactivity. Computational tools offer a powerful means to investigate these aspects at a molecular level.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.mewikipedia.orgnumberanalytics.com The interaction between the HOMO of a nucleophile and the LUMO of an electrophile governs many chemical reactions. taylorandfrancis.com

In the context of indenedione derivatives, FMO theory helps to understand their behavior in reactions such as cycloadditions. fiveable.me The energy and spatial distribution of the HOMO and LUMO can predict the regioselectivity and stereoselectivity of these reactions. fiveable.mewikipedia.org For instance, in a Diels-Alder reaction, the interaction between the diene's HOMO and the dienophile's LUMO is crucial. fiveable.me Computational studies can calculate the energies of these frontier orbitals, providing a quantitative basis for predicting reaction outcomes. The energy gap between the HOMO and LUMO also indicates the molecule's kinetic stability and reactivity. taylorandfrancis.com While FMO theory is highly effective for smaller systems, its application to larger, more complex molecules can be challenging due to the delocalized nature of canonical molecular orbitals. nih.gov

Table 1: Frontier Orbital Energies (Illustrative) This table is for illustrative purposes and does not represent actual calculated values for this compound.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Electrostatic Potential Mapping

Electrostatic potential (ESP) maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.orgnumberanalytics.com They are invaluable for predicting how molecules will interact with each other, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. libretexts.orguni-muenchen.de These maps are generated by calculating the electrostatic potential energy at various points on the molecule's electron density surface. numberanalytics.comreed.edu

For a molecule like this compound, an ESP map would reveal the nucleophilic character of the carbonyl oxygens and potentially the regions influenced by the iodine substituent. researchgate.net The color-coding on an ESP map, typically ranging from red (most negative potential) to blue (most positive potential), allows for a quick assessment of reactive sites. numberanalytics.com This information is critical for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which can play a significant role in the molecule's crystal packing and interactions with biological targets. The topology of the molecular electrostatic potential (MESP) can be analyzed to identify critical points, which correspond to features like lone pairs and π-bonds. mdpi.com

Conformational Analysis and Tautomerism in Indenediones

The three-dimensional structure and potential for isomeric forms are crucial determinants of a molecule's properties and reactivity.

Conformational Analysis

Conformational analysis of indenedione derivatives involves studying the different spatial arrangements of atoms that can be interconverted by rotation around single bonds. byjus.com These different arrangements, or conformers, can have varying energy levels, with more stable conformers being more populated at equilibrium. byjus.com Computational methods can be used to determine the structures and relative stabilities of different conformers. For substituted indenediones, the size and nature of the substituents can significantly influence the preferred conformation. researchgate.net

Keto-Enol Tautomerism

Indenediones, like other carbonyl compounds, can exhibit keto-enol tautomerism, an equilibrium between the dione (B5365651) form and its enol isomer. libretexts.orgwikidoc.orgopenstax.org The keto form contains two carbonyl groups, while the enol form has a hydroxyl group adjacent to a carbon-carbon double bond. wikidoc.org While the keto form is generally more stable for simple ketones, the stability of the enol form can be enhanced by factors such as conjugation and intramolecular hydrogen bonding. openstax.orgmasterorganicchemistry.com In the case of 1,3-indenediones, the potential for enolization exists and can be significant for their reactivity. frontiersin.org The interconversion between the keto and enol forms can be catalyzed by acids or bases. openstax.org Computational studies can predict the relative stabilities of the tautomers and the energy barriers for their interconversion. frontiersin.org

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. stanford.edu

Transition State Analysis and Energy Profile Calculations

Understanding a chemical reaction's mechanism involves identifying the transition state, which is the highest energy point along the reaction coordinate. nih.govmdpi.com Computational methods, such as Density Functional Theory (DFT), can be used to locate and characterize transition state structures. researchgate.netmdpi.com By calculating the energies of reactants, transition states, and products, an energy profile for the reaction can be constructed. smu.edu This profile provides crucial information about the reaction's kinetics (activation energy) and thermodynamics (reaction energy). mdpi.com For reactions involving indenediones, such as cycloadditions or nucleophilic additions, transition state analysis can reveal the factors that control the reaction's rate and selectivity. researchgate.netacs.org

Table 2: Illustrative Reaction Energy Profile Data This table is for illustrative purposes and does not represent actual calculated values for a specific reaction of this compound.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +25.0 |

| Products | -15.0 |

Molecular Dynamics Simulations to Understand Reactivity and Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by solving Newton's equations of motion for the atoms over time. wikipedia.orgnih.gov This allows for the study of the time-dependent behavior of molecules, including conformational changes, solvent effects, and the initial stages of chemical reactions. nih.govfrontiersin.org For this compound, MD simulations could be used to explore its conformational flexibility, its interactions with solvent molecules, and its stability under different conditions. nih.govmdpi.com By simulating the molecule in a realistic environment, MD can provide insights into how the surrounding medium influences its reactivity. nih.gov These simulations are particularly useful for studying large systems and complex processes that are difficult to probe with static computational methods alone. nih.govnih.govfrontiersin.org

Quantitative Structure-Property Relationships (QSPR) in Indenedione Systems

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties. wiley.com These predictive models are crucial in materials science and drug discovery, as they allow for the estimation of a compound's properties without the need for empirical measurement, thereby saving time and resources. For indenedione systems, QSPR and the closely related Quantitative Structure-Activity Relationship (QSAR) studies are employed to predict properties and biological activities, guiding the design of new derivatives with desired characteristics. ekb.egmdpi.com While specific QSPR studies focusing exclusively on this compound are not extensively documented, research on the broader class of indane-1,3-dione derivatives provides significant insight into the structural features that govern their properties.

Research on indane-1,3-dione derivatives often involves the calculation of various molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors fall into several categories, including electronic, physicochemical, and topological. ekb.egresearchgate.net In a QSAR study on novel indeno[2,1-e] nih.govindexcopernicus.comresearchgate.netoxadiazinone hybrids, multiple linear regression analysis was used to build models based on quantum mechanics-derived descriptors. ekb.eg Such models help to identify which structural attributes are most influential in determining a specific property or activity.

For instance, computational screening of indane-1,3-dione derivatives designed as potential anti-tubercular agents involved the calculation of properties to assess their drug-likeness according to Lipinski's Rule of Five and their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. ajchem-a.com These studies highlight the importance of properties like lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors. nih.gov A study on 2-arylidene-indan-1,3-dione derivatives determined lipophilicity values (log k_w) experimentally and found that most compounds satisfied the conditions of Lipinski's and Veber's rules, suggesting good potential for membrane penetration. nih.gov

The molecular descriptors commonly used in the development of QSAR/QSPR models for indenedione systems are summarized in the table below. These descriptors quantify the physicochemical and electronic features that are correlated with the compounds' macroscopic properties.

| Descriptor Category | Descriptor Name | Description | Relevance in Indenedione Studies |

|---|---|---|---|

| Physicochemical | logP | Logarithm of the octanol-water partition coefficient, a measure of lipophilicity. | Predicts membrane permeability and drug-likeness. nih.gov |

| Physicochemical | Molecular Weight (MW) | The mass of one mole of the substance. | A key parameter in Lipinski's Rule of Five for drug-likeness. nih.govajchem-a.com |

| Physicochemical | HBA / HBD | Number of Hydrogen Bond Acceptors / Donors. | Influences solubility and binding interactions. nih.gov |

| Electronic | HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons and its reactivity. ekb.eg |

| Electronic | LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons and its electrophilicity. ekb.eg |

| Electronic | Dipole Moment | A measure of the polarity of the molecule. | Impacts solubility and intermolecular interactions. ekb.eg |

| Topological | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | Predicts drug transport properties, including intestinal absorption. nih.gov |

The application of these descriptors in QSPR/QSAR models allows for the prediction of various properties. For example, a study on a series of 2-arylidene-indan-1,3-dione derivatives calculated several key properties to evaluate their potential as drug candidates.

| Compound Type | Property (Descriptor) | Calculated Value Range | Significance |

|---|---|---|---|

| 2-Arylidene-indan-1,3-diones | logP (XLogP3) | 2.7 - 5.1 | Most compounds have logP < 5, indicating good lipophilicity for oral bioavailability. nih.gov |

| 2-Arylidene-indan-1,3-diones | Molecular Weight | 264.28 - 358.35 g/mol | All tested compounds are below the 500 g/mol threshold of Lipinski's rule. nih.gov |

| 2-Arylidene-indan-1,3-diones | Topological Polar Surface Area (TPSA) | 43.37 - 83.59 Ų | Values are within the range associated with good cell permeability. nih.gov |

| Indenooxadiazinone derivatives | Total Energy | -1071 to -1533 (a.u.) | Used in regression models to predict anticancer activity. ekb.eg |

| Indenooxadiazinone derivatives | HOMO / LUMO Energy | -0.24 to -0.22 / -0.06 to -0.03 (a.u.) | The energy gap is correlated with molecular reactivity and stability. ekb.eg |

Applications of 4 Iodoindene 1,3 Dione in Advanced Chemical Synthesis and Materials Science

4-Iodoindene-1,3-dione as a Versatile Synthetic Building Block

This compound serves as a highly adaptable intermediate in organic synthesis. Its utility stems from two key features: the reactive aryl iodide moiety, which is amenable to a wide array of transition metal-catalyzed cross-coupling reactions, and the classic reactivity of the indane-1,3-dione core itself.

The C-I bond in this compound is its most powerful feature for building molecular complexity. This bond provides a reactive site for forming new carbon-carbon and carbon-heteroatom bonds through well-established palladium-catalyzed cross-coupling reactions. Methodologies like the Suzuki-Miyaura and Sonogashira couplings allow for the direct attachment of diverse organic fragments to the indenedione core. nih.govrsc.org

For instance, a Suzuki-Miyaura reaction can couple this compound with various aryl or vinyl boronic acids, yielding 4-aryl- or 4-vinylindene-1,3-dione derivatives. Similarly, a Sonogashira coupling with terminal alkynes introduces an alkynyl substituent at the 4-position. nih.gov These reactions transform a simple halogenated starting material into a range of more complex structures, which can serve as intermediates for pharmaceuticals, molecular probes, or advanced materials. The ability to use the iodo-derivative for such transformations is a key strategy in modern synthesis. researchgate.net

Table 1: Representative Cross-Coupling Reactions using this compound This table presents illustrative examples based on standard cross-coupling methodologies.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Phenylindene-1,3-dione |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(Phenylethynyl)indene-1,3-dione |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 4-Styrylindene-1,3-dione |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | 4-(Phenylamino)indene-1,3-dione |

The indane-1,3-dione framework is a well-known precursor for the synthesis of fused heterocyclic systems. nih.govicm.edu.pl The active methylene (B1212753) group at the C2 position can undergo condensation with aldehydes (a Knoevenagel condensation), while the two carbonyl groups can react with binucleophiles to form new rings. nih.govencyclopedia.pub

When this compound is used in these reactions, the iodo-substituent is typically retained in the final product. This strategy allows for the creation of complex, iodine-bearing heterocycles. For example, condensation with 2-aminobenzenthiol can lead to the formation of benzothiazine derivatives. openmedicinalchemistryjournal.com Reaction with hydrazine (B178648) derivatives can yield fused pyrazole (B372694) systems, and reactions with urea (B33335) or thiourea (B124793) can produce fused pyrimidine (B1678525) rings. derpharmachemica.com The resulting iodinated heterocycles are themselves valuable intermediates, as the C-I bond remains available for the subsequent installation of other functional groups via the cross-coupling reactions described previously.

Table 2: Illustrative Heterocyclic Synthesis from this compound

| Reagent | Reaction Type | Resulting Heterocyclic Core | Product Feature |

|---|---|---|---|

| Guanidine | Cyclocondensation | Pyrimido[4,5-b]indole | Fused pyrimidine ring with an amino group. The 4-iodo substituent of the original indene (B144670) ring is preserved. |

| Hydrazine | Cyclocondensation | Indeno[1,2-c]pyrazole | Fused pyrazole ring. The 4-iodo substituent of the original indene ring is preserved. |

| o-Phenylenediamine | Cyclocondensation | Indeno[1,2-b]quinoxaline | Fused quinoxaline (B1680401) ring system. The 4-iodo substituent of the original indene ring is preserved. |

Role in Catalysis Research

While not a mainstream catalyst itself, the structure of this compound provides clear pathways for its incorporation into catalytic systems, either as a ligand component for metal centers or as a precursor for designing specialized organocatalysts.

The 1,3-dicarbonyl motif is a classic chelating group in coordination chemistry. mdpi.com this compound can exist in equilibrium with its enol tautomer, 4-iodo-3-hydroxy-1H-inden-1-one. Deprotonation of this enol creates a bidentate anionic ligand capable of forming stable complexes with a wide variety of transition metals (e.g., Cu(II), Ni(II), Co(II), Pd(II)). nih.govsysrevpharm.org In such a complex, the 4-iodoindene-1,3-dionate would act as a chelating ligand, with the iodine atom serving as a peripheral functional group. This iodine could be used to tune the electronic properties of the metal center or to anchor the entire metal complex to a polymer support or surface.

Alternatively, the C-I bond can be used to covalently attach the entire indenedione scaffold to a known multidentate ligand backbone via a cross-coupling reaction, creating a novel ligand with the indenedione unit as a key structural or electronic component.

The direct use of simple indane-1,3-diones as organocatalysts is not common; they are more frequently used as substrates in organocatalytic reactions. mdpi.commdpi.com However, this compound is an excellent precursor for the synthesis of more complex and tailored organocatalytic systems.

The reactive C-I bond allows the molecule to be integrated into known organocatalyst frameworks. For example, it could be coupled to a chiral proline derivative or a cinchona alkaloid via a Suzuki or Heck reaction. This would generate a novel bifunctional catalyst where the indenedione moiety could participate in non-covalent interactions (e.g., hydrogen bonding, π-stacking) with a substrate, influencing the stereochemical outcome of a catalyzed reaction. This synthetic handle provides a route to new catalytic structures that are otherwise difficult to access.

Development of Functional Materials

Indane-1,3-dione and its derivatives are recognized as potent electron-accepting units, a property that makes them suitable for applications in organic electronics, such as in the creation of dyes for solar cells or as components in photopolymers. Current time information in Bangalore, IN.nih.gov The introduction of an iodine atom at the 4-position significantly enhances the potential of this scaffold for materials science.

The heavy iodine atom can introduce important photophysical properties through the "heavy-atom effect," which promotes intersystem crossing from singlet to triplet excited states. This property is highly desirable for applications in phosphorescent organic light-emitting diodes (OLEDs) and for developing photosensitizers used in photodynamic therapy and photoredox catalysis.

Furthermore, the C-I bond is a key reactive site for building larger material structures. It enables the incorporation of the this compound unit into conjugated polymers via cross-coupling polymerization techniques like Sonogashira or Suzuki polymerization. The resulting polymers would feature the electron-accepting indenedione unit directly in the polymer backbone, creating materials with potentially useful semiconducting or optical properties. Similarly, the C-I bond allows for the molecule to be grafted onto the surfaces of materials like silica (B1680970) or gold, modifying their surface properties for applications in sensing or electronics.

Organic Electronics and Optoelectronic Materials (e.g., Dyes, Solar Cells, Chromophores)

The indane-1,3-dione core is a well-established electron-acceptor moiety used in the design of push-pull or donor-acceptor (D-A) chromophores. mdpi-res.comresearchgate.net These materials are fundamental to organic electronics, finding use as dyes in dye-sensitized solar cells (DSSCs), non-linear optical (NLO) chromophores, and other optoelectronic components. The functionalization of the indane-1,3-dione scaffold is a key strategy for tuning the material's properties. encyclopedia.pub

The incorporation of a 4-iodo substituent into the indane-1,3-dione structure is a strategic choice for modulating the electronic properties of these materials. Halogenation of the aromatic ring is a known method to alter the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). edu.krd In the context of this compound, the iodine atom acts as an electron-withdrawing group, which can lower both the HOMO and LUMO energy levels of the chromophore. This tuning is critical in applications like DSSCs, where precise energy level alignment between the dye, the semiconductor (e.g., TiO₂) and the electrolyte is required for efficient electron injection and regeneration.

Furthermore, the presence of the heavy iodine atom can introduce specific photophysical behaviors. The "heavy-atom effect" is known to promote intersystem crossing (ISC), the transition from a singlet excited state to a triplet excited state. This property could be exploited in the design of phosphorescent materials for organic light-emitting diodes (OLEDs) or as photosensitizers in photodynamic therapy.

Derivatives based on the parent indane-1,3-dione structure have demonstrated significant potential in these areas. For instance, donor-acceptor type 1,3-indandione (B147059) derivatives have been synthesized and studied for their thermal, optical, and electrochemical properties, showing promise for various electronic applications. researchgate.net

| Indenedione Derivative Type | Application | Key Feature | Reference |

|---|---|---|---|

| Donor-Acceptor Chromophores | Dye-Sensitized Solar Cells (DSSCs) | Electron-accepting indenedione core allows for intramolecular charge transfer (ICT). | mdpi-res.com |

| Carbazole-Indenedione Dyes | Photopolymerization, IPN Synthesis | Broad UV-Vis absorption and photobleachable properties. | nih.govresearchgate.net |

| Arylmethylene-1,3-indandione Polymers | Photorefractive Materials | Capable of forming stable amorphous glasses with high glass transition temperatures. | researchgate.net |

| This compound Based Dyes (Predicted) | OLEDs, Advanced DSSCs | Heavy-atom effect from iodine may induce phosphorescence; electronic properties are tunable. | N/A |

Photoinitiator Chemistry

The indane-1,3-dione framework is integral to the development of advanced photoinitiating systems, particularly those sensitive to visible light. acs.orgscite.ai These systems are crucial for photopolymerization, a process used in coatings, adhesives, 3D printing, and dental materials. researchgate.net Typically, indenedione derivatives function as photosensitizers in two- or three-component Type II systems. In such a system, the indenedione dye absorbs light and transfers energy to a co-initiator, such as an iodonium (B1229267) salt, which then generates the reactive species (radicals or cations) that start the polymerization. nih.govacs.orgacs.org

For example, push-pull structures based on indanedione have been shown to initiate both radical and cationic photopolymerization across a broad spectrum of visible light (from blue to red) when used with an iodonium salt. acs.orgacs.org Carbazole-indenedione dyes, in combination with diphenyliodonium (B167342) hexafluorophosphate, have also been reported as highly efficient systems for hybrid polymerization. nih.gov

Beyond its role as a sensitizer (B1316253), this compound itself has the potential to function as a Type I photoinitiator . Type I initiators undergo unimolecular bond cleavage upon irradiation to generate free radicals directly. The carbon-iodine (C-I) bond is significantly weaker than C-H, C-C, or C-Cl bonds and can be cleaved by UV light. This homolytic cleavage would produce an indenedione-based aryl radical and an iodine radical, both of which could initiate a free-radical polymerization. This dual functionality—acting as a sensitizer for visible light in Type II systems and as a direct initiator under UV light in Type I systems—makes this compound a potentially versatile photoinitiator. Hypervalent iodine compounds, including iodonium salts, are well-established as photoinitiators, underscoring the utility of iodine-containing molecules in this field. researchgate.nettechnical-issues.comjomardpublishing.comtpu.ru

| Photoinitiating System | Components | Mechanism Type | Key Advantage | Reference |

|---|---|---|---|---|

| Indenedione Push-Pull Dyes | Dye + Iodonium Salt ± N-vinylcarbazole | Type II | Broad visible light sensitivity (405-635 nm) for radical and cationic polymerization. | acs.orgacs.org |

| Carbazole-Indenedione Dyes | Dye + Iodonium Salt | Type II | Effective for hybrid acrylate/epoxy polymerization; photobleachable. | nih.govresearchgate.net |

| This compound (Predicted) | This compound alone | Type I | Direct generation of radicals via C-I bond cleavage under UV light. | jomardpublishing.comresearchgate.net |

Advanced Analytical Reagents for Chemical Detection (non-clinical)

Indane-1,3-dione derivatives have been successfully developed as chemosensors for the detection of various analytes. encyclopedia.pub Their efficacy often stems from the electron-deficient nature of the β-dicarbonyl system. This makes the central carbon of the dione (B5365651) susceptible to nucleophilic attack by certain analytes. Such an interaction can disrupt the intramolecular charge transfer (ICT) within the molecule, leading to a measurable change in its optical properties, such as a shift in absorbance (colorimetric detection) or fluorescence (fluorometric detection). researchgate.net

An alkoxy-substituted 1,3-indanedione has been designed as a chemodosimeter for the highly selective and sensitive detection of cyanide ions in aqueous solutions. researchgate.net The nucleophilic addition of cyanide to the conjugated system results in a distinct colorimetric and ratiometric fluorescent response. Similarly, other indanedione-based fluorescent probes have been engineered for detecting hydrazine, a toxic and environmentally harmful substance. researchgate.net

This compound is a promising platform for designing next-generation analytical reagents. The electron-withdrawing effect of the iodine atom can enhance the electrophilicity of the dione ring, potentially increasing its sensitivity towards nucleophilic analytes. More importantly, the iodine atom serves as a key site for synthetic modification. Using modern synthetic methods like palladium-catalyzed cross-coupling, the 4-iodo position can be used to attach specific recognition units (e.g., crown ethers for metal ions, or other specific binding moieties), thereby creating highly selective and tailored chemosensors for a wide range of target molecules. acs.org

Design and Synthesis of Novel Indenedione-Based Architectures

The synthesis of substituted indane-1,3-diones often relies on building the core from appropriately substituted precursors, as direct electrophilic aromatic substitution on the indenedione ring is often not feasible. edu.krd Therefore, the synthesis of this compound would likely proceed from 3-iodophthalic acid or its anhydride (B1165640), via condensation with a reagent like ethyl acetate (B1210297) followed by hydrolysis and decarboxylation. mdpi.com

The primary value of this compound in synthetic chemistry lies in the reactivity of its carbon-iodine bond. Aryl iodides are premier substrates for a multitude of palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. sigmaaldrich.commdpi.comwikipedia.org These reactions are cornerstones of modern organic synthesis, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds.

This reactivity makes this compound a highly valuable building block. It enables chemists to "click" the indenedione unit onto other molecular fragments to construct complex, functional architectures. For example:

Suzuki Coupling with boronic acids can attach other aryl or vinyl groups, extending the π-conjugation for applications in dyes and electronic materials.

Sonogashira Coupling with terminal alkynes can introduce linear, rigid linkers, a common strategy in the design of molecular wires and advanced chromophores. researchgate.net

Heck Coupling with alkenes provides another route to extend conjugation or add functionalized side chains.

Buchwald-Hartwig Amination can be used to attach various amine-containing groups, which are common electron-donating moieties in push-pull systems.

This synthetic versatility allows for the rational design of novel indenedione-based molecules where the electronic and physical properties are precisely tailored for the specific applications outlined in the sections above. researchgate.net The synthesis of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives from 5-iodoisatin (B1210601) highlights how iodinated precursors are used to create complex, biologically relevant scaffolds. mdpi.com

| Coupling Reaction | Reactants | Bond Formed | Potential Application of Product | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | C(sp²)-C(sp²) | Conjugated polymers, biaryl-based dyes | sigmaaldrich.comorganic-chemistry.org |

| Sonogashira Coupling | Terminal Alkyne | C(sp²)-C(sp) | Rigid chromophores, molecular electronics | sigmaaldrich.comresearchgate.net |

| Heck Coupling | Alkene | C(sp²)-C(sp²) | Stilbene-like dyes, functionalized polymers | sigmaaldrich.com |

| Buchwald-Hartwig Amination | Amine | C(sp²)-N | Donor-acceptor systems, pharmaceutical intermediates | sigmaaldrich.comorganic-chemistry.org |

Future Research Directions and Emerging Trends

Sustainable and Green Chemistry Approaches in 4-Iodoindene-1,3-dione Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact and enhance safety. ijpsjournal.comnih.govwikipedia.org In the context of this compound and related indenedione derivatives, research is actively pursuing more sustainable and eco-friendly synthetic strategies.

Traditional methods for the synthesis of the core indane-1,3-dione structure often involve reactions that can be improved in terms of their green credentials. encyclopedia.pubnih.gov Future research is focused on several key areas:

Safer Solvents and Reaction Conditions: A significant push is being made to replace hazardous organic solvents with greener alternatives like water or to perform reactions under solvent-free conditions. encyclopedia.pubresearchgate.net Research has shown that certain multi-component reactions for synthesizing indenedione derivatives can be efficiently carried out in water at room temperature, offering high yields and simplified workup procedures. researchgate.net This approach not only reduces the use of toxic substances but can also lead to enhanced reaction rates. researchgate.net

Catalyst Development: The development of novel catalysts is central to greener synthesis. This includes the design of reusable catalysts and biocatalysts that can operate under mild conditions with high selectivity. For instance, the use of p-toluenesulfonic acid (PTSA) as a catalyst has enabled the solvent-free synthesis of indeno-fused structures through mechanochemistry (grinding), achieving good yields at room temperature. nih.gov

Energy Efficiency: Techniques such as microwave-assisted organic synthesis (MAOS) and ultrasonication are being explored to accelerate reaction times and reduce energy consumption. ijpsjournal.comencyclopedia.pub These methods can often lead to higher product yields and cleaner reactions. encyclopedia.pub

| Green Chemistry Approach | Benefit in Indenedione Synthesis | Example/Potential Application |

| Use of Water as a Solvent | Reduced toxicity, simplified workup, potential for rate enhancement. researchgate.net | One-pot, three-component synthesis of indenedione derivatives. researchgate.net |

| Solvent-Free Reactions | Minimized waste, reduced environmental impact. encyclopedia.pub | Mechanochemical synthesis using a mortar and pestle with a catalyst. nih.gov |

| Microwave-Assisted Synthesis | Increased reaction rates, enhanced yields, lower energy use. ijpsjournal.comencyclopedia.pub | Rapid synthesis of this compound precursors. |

| Biocatalysis | High selectivity, mild reaction conditions. ijpsjournal.com | Enantioselective synthesis of chiral indenedione derivatives. |

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, characterized by the continuous pumping of reagents through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. europa.eucinz.nz The integration of flow chemistry with automated systems is a major trend that is poised to accelerate the discovery and optimization of reactions involving this compound.

Key aspects of this trend include:

Rapid Reaction Optimization: Automated flow systems allow for the rapid screening of a wide range of reaction parameters, such as temperature, pressure, and reagent concentrations, to quickly identify optimal conditions. europa.eu This is particularly beneficial for complex, multi-step syntheses.

Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, which significantly mitigates the risks associated with highly exothermic or hazardous reactions. europa.eu

On-Demand Synthesis: Automated systems can be programmed to synthesize specific quantities of a target compound, like a this compound derivative, as needed, reducing waste and storage requirements. researchgate.net

Library Synthesis: The combination of flow chemistry and automation is ideal for the rapid synthesis of libraries of related compounds for screening purposes, which is crucial in drug discovery and materials science. rsc.orgmdpi.com Cloud-based platforms are even enabling the remote, autonomous optimization and synthesis of pharmaceutical compounds. nih.gov

Novel Reactivity Modes and Synthetic Transformations

The iodine atom on the this compound scaffold is a key functional group that opens up a vast array of possibilities for novel synthetic transformations. Research in this area is focused on exploring new ways to utilize this reactive site to construct complex molecular architectures.

Emerging areas of investigation include:

Domino and Cascade Reactions: These reactions, where multiple bond-forming events occur in a single synthetic operation, offer a highly efficient way to build molecular complexity. researchgate.net Researchers are designing novel domino reactions that utilize the reactivity of the indenedione core and the iodo-substituent to create intricate polycyclic and spirocyclic systems. researchgate.netacs.org

Cross-Coupling Reactions: The iodo group is an excellent handle for participating in various palladium-catalyzed and other metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of aryl, alkyl, and other functional groups at the 4-position, enabling the synthesis of a diverse library of derivatives.

Electrophilic Cyclizations: Iodine can mediate electrophilic cyclization reactions of alkynes and other unsaturated systems, leading to the formation of new heterocyclic rings fused to the indenedione framework. acs.org This provides a powerful tool for creating novel fused-ring systems with potential biological or material applications. researchgate.net

Photochemical Reactions: The use of light to initiate chemical reactions is a growing area of interest. encyclopedia.pub Exploring the photochemical reactivity of this compound could lead to the discovery of new, selective transformations and the synthesis of unique molecular structures.

Advanced Computational Design of Indenedione-Based Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. africaresearchconnects.comtandfonline.comresearchgate.net In the context of this compound, computational design is being used to accelerate the discovery of new materials and to gain deeper insights into their behavior. trimble.comtue.nl

Future research directions in this area include:

Predictive Modeling of Material Properties: Computational methods can be used to predict the electronic, optical, and mechanical properties of novel indenedione-based materials before they are synthesized in the lab. mdpi.com This allows for the rational design of materials with specific, targeted functionalities. For example, DFT calculations can help in understanding the relationship between molecular structure and properties like corrosion inhibition. africaresearchconnects.com

Mechanism Elucidation: Computational studies can provide detailed insights into the mechanisms of reactions involving this compound, helping chemists to optimize reaction conditions and to design new, more efficient synthetic routes. researchgate.net

Design of Molecular Sensors: By simulating the interaction of indenedione derivatives with various analytes, computational design can aid in the development of new sensors for environmental monitoring or medical diagnostics. nih.gov

Virtual Screening: Computational docking and other virtual screening techniques can be used to identify promising indenedione-based candidates for biological applications, such as drug discovery.

| Computational Tool | Application for Indenedione Systems | Potential Outcome |

| Density Functional Theory (DFT) | Predicting electronic structure, reactivity, and spectroscopic properties. africaresearchconnects.comtandfonline.com | Rational design of new materials and catalysts. africaresearchconnects.com |

| Molecular Dynamics (MD) | Simulating the behavior and interactions of molecules over time. africaresearchconnects.com | Understanding the mechanism of action for biological applications. africaresearchconnects.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying reactions in complex environments, such as enzymes. | Design of indenedione-based enzyme inhibitors. |

| Machine Learning | Developing predictive models based on existing experimental and computational data. rsc.org | Accelerated discovery of new compounds with desired properties. rsc.org |

Exploration in Emerging Material Technologies

The unique electronic and photophysical properties of the indene-1,3-dione core make it a promising scaffold for the development of advanced materials. researchgate.net The introduction of an iodine atom provides a handle for further functionalization, allowing for the fine-tuning of these properties for specific applications.

Emerging technological areas where this compound and its derivatives are being explored include:

Organic Electronics: Indenedione derivatives are being investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). dupont.compsu.edu Their tunable electronic properties and potential for forming ordered structures are highly desirable in these applications. rsc.orgnih.govmdpi.com

Sensors and Detectors: The ability of indenedione-based compounds to change their optical or electronic properties in response to external stimuli makes them attractive candidates for chemical sensors and photodetectors. kisti.re.kr

Photodynamic Therapy (PDT): Some indenedione derivatives have shown potential as photosensitizers in PDT, a cancer treatment that uses light to activate a drug that kills cancer cells. nih.gov The heavy iodine atom in this compound could potentially enhance the efficiency of singlet oxygen generation, a key step in PDT.

Self-Healing Materials: The incorporation of indenedione units into polymer backbones could lead to the development of self-healing materials, where reversible chemical bonds allow the material to repair itself after damage. mdpi.com

The ongoing research into this compound and its derivatives is a testament to the enduring importance of fundamental chemical synthesis and materials science. As our understanding of this versatile compound grows, so too will its impact on a wide range of scientific and technological fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products